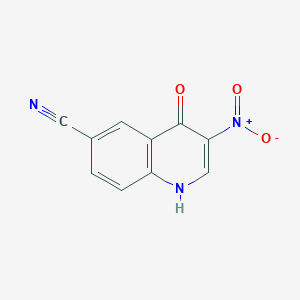
4-Hydroxy-3-nitroquinoline-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-nitroquinoline-6-carbonitrile is a nitrogen-containing heterocyclic compound. The quinoline scaffold, which forms the core of this compound, is known for its diverse biological activities and is a significant motif in drug development.
Preparation Methods
The synthesis of 4-Hydroxy-3-nitroquinoline-6-carbonitrile typically involves multi-step reactionsThe reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the nitration and cyanation processes .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-Hydroxy-3-nitroquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 4-hydroxy-3-aminoquinoline-6-carbonitrile.
Substitution: The hydroxyl and nitro groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-3-nitroquinoline-6-carbonitrile has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various quinoline derivatives, which are valuable in organic synthesis and material science.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including those synthesized from this compound, are investigated for their therapeutic potential in treating diseases such as malaria and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-nitroquinoline-6-carbonitrile involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to the stabilization of enzyme-DNA complexes, ultimately causing cell death . The pathways involved in its action are still under investigation, but its effects on DNA synthesis and repair are well-documented.
Comparison with Similar Compounds
4-Hydroxy-3-nitroquinoline-6-carbonitrile can be compared with other similar compounds, such as:
- 4-Hydroxy-6-nitroquinoline-3-carboxylic acid
- 4-Hydroxy-6-methylquinoline-3-carboxylic acid
- 4-Hydroxy-2-methylquinoline-6-carboxylic acid
- 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid
These compounds share the quinoline scaffold but differ in their functional groups and positions. The unique combination of hydroxyl, nitro, and cyano groups in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C10H5N3O3 |
|---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
3-nitro-4-oxo-1H-quinoline-6-carbonitrile |
InChI |
InChI=1S/C10H5N3O3/c11-4-6-1-2-8-7(3-6)10(14)9(5-12-8)13(15)16/h1-3,5H,(H,12,14) |
InChI Key |
CCUVWJNNQHUURJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=O)C(=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















